molecular formula C7H6BrNS B13907903 4-Bromo-3-ethylthiophene-2-carbonitrile

4-Bromo-3-ethylthiophene-2-carbonitrile

Cat. No.: B13907903
M. Wt: 216.10 g/mol
InChI Key: KPPALDADQVQLGJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Bromo-3-ethylthiophene-2-carbonitrile typically involves the bromination of 3-ethylthiophene-2-carbonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

4-Bromo-3-ethylthiophene-2-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while oxidation and reduction reactions can modify the functional groups on the thiophene ring .

Comparison with Similar Compounds

4-Bromo-3-ethylthiophene-2-carbonitrile can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C7H6BrNS

Molecular Weight

216.10 g/mol

IUPAC Name

4-bromo-3-ethylthiophene-2-carbonitrile

InChI

InChI=1S/C7H6BrNS/c1-2-5-6(8)4-10-7(5)3-9/h4H,2H2,1H3

InChI Key

KPPALDADQVQLGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1Br)C#N

Origin of Product

United States

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